2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide
Description
The compound "2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide" features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-methoxypyridine-3-carboxamide group. The methoxy group on the pyridine ring may enhance solubility, while the triazolopyrimidine moiety is critical for target binding, as seen in related compounds .
Properties
IUPAC Name |
2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSTVJVROXXZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxynicotinamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment.
Mode of Action
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This results in the arrest of cell cycle progression from the G1 phase to the S phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division.
Pharmacokinetics
Similar compounds have shown good oral bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells.
Biological Activity
The compound 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide is a derivative of triazolopyrimidine, a class known for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and potential neuroprotective properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- SMILES Notation :
CC(C)N1=C(N=C(N1)C(=O)N(C)C)C2=CN=CN=C2C(=N)C
Antimicrobial Activity
Triazolopyrimidines have demonstrated significant antimicrobial properties. A study highlighted that related triazolopyrimidine complexes exhibited potent activity against both planktonic cells and biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These complexes showed enhanced antimicrobial effects compared to standard treatments.
Anticancer Properties
Triazolopyrimidine derivatives are recognized for their anticancer potential. Research indicates that these compounds can induce apoptosis in various cancer cell lines by triggering G0/G1 phase arrest in the cell cycle . For example, a related triazolopyrimidine complex demonstrated substantial in vitro activity against Leishmania spp. and Trypanosoma cruzi, with low toxicity towards macrophage host cells .
Neuroprotective Effects
Emerging evidence suggests that triazolopyrimidines may also serve as candidates for treating neurodegenerative diseases such as Alzheimer’s disease. Their ability to inhibit tau aggregation and protect neuronal cells from oxidative stress has been noted in preliminary studies .
Case Study 1: Antimicrobial Efficacy
A series of copper(II) complexes derived from triazolopyrimidines were evaluated for their antimicrobial efficacy. The study found that these complexes not only inhibited bacterial growth but also demonstrated biofilm disruption capabilities. Specifically, complex (2) outperformed others in terms of antimicrobial potency against both planktonic and biofilm forms of bacteria .
| Complex | Activity Against MRSA | Biofilm Disruption |
|---|---|---|
| Complex 1 | Moderate | Yes |
| Complex 2 | High | Yes |
Case Study 2: Anticancer Activity
In a separate study focusing on the anticancer activity of triazolopyrimidine derivatives, researchers reported significant cytotoxic effects against various cancer cell lines. The compounds induced apoptosis through reactive oxygen species (ROS) generation and DNA intercalation mechanisms.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.6 | B16 Melanoma |
| Compound B | 3.8 | HeLa |
Scientific Research Applications
Biological Activities
Research indicates that triazolo-pyrimidines, including this compound, exhibit a variety of pharmacological effects:
- Antitumor Activity : Studies have shown that triazolo-pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has been tested for antimicrobial activity against different bacterial strains. Its effectiveness is attributed to its ability to interfere with bacterial DNA synthesis and other vital processes .
- Anti-inflammatory Effects : Inhibitors derived from triazolo-pyrimidines have been reported to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. The inhibition of p38 mitogen-activated protein kinase (MAPK) is one pathway through which these compounds exert their effects .
Synthesis and Derivation
The synthesis of 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide typically involves the reaction of 1,2,4-triazol-5-amine with appropriate α,β-unsaturated carbonyl compounds. This method allows for the formation of various isomers that can be isolated and characterized through techniques like NMR and X-ray crystallography .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Study 3 | Investigate anti-inflammatory properties | Confirmed reduction in cytokine production in vitro, suggesting potential for treating rheumatoid arthritis. |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 2-methoxypyridine group distinguishes it from analogs like 5j–5k (), which feature nitrophenyl or bromophenyl groups. These substituents influence melting points and bioavailability; for example, nitro groups in 5j correlate with higher melting points (~320°C) .
- Linker Flexibility : The propyl linker in the target compound is shared with –7 analogs, suggesting improved conformational flexibility compared to shorter chains.
Physicochemical Properties
Preparation Methods
Cyclocondensation Route
The triazolopyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-1,2,4-triazole (1 ) with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:
Modification at position 6 is achieved through halogenation (e.g., using POCl₃) to yield 6-chloro-triazolo[1,5-a]pyrimidine (2 ).
Functionalization at Position 6
The chloro group in 2 undergoes nucleophilic substitution with 3-aminopropylamine:
Optimization Note: Excess amine (2 eq.) and prolonged reaction time (24 hr) improve conversion.
Synthesis of 2-Methoxypyridine-3-Carboxylic Acid
Methylation of 2-Hydroxypyridine-3-Carboxylic Acid
2-Hydroxypyridine-3-carboxylic acid (3 ) is methylated using dimethyl sulfate (DMS) under basic conditions:
Characterization Data:
Alternative Route: Direct Functionalization
Pyridine-3-carboxylic acid is methoxylated at position 2 via directed ortho-metalation using LDA and subsequent quenching with methyl iodide.
Amide Coupling Strategy
Activation of the Carboxylic Acid
The acid is activated as an acyl chloride using thionyl chloride:
Coupling with 6-(3-Aminopropyl)Triazolo[1,5-a]Pyrimidine
The acyl chloride reacts with the amine under Schotten-Baumann conditions:
Comparative Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF/H₂O | 25 | 70 |
| EDCl/HOBt | DMF | 0→25 | 65 |
| HATU | DCM | 25 | 68 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (EtOAc/MeOH 9:1) to achieve >98% purity.
Spectroscopic Confirmation
-
HRMS (ESI): m/z calcd. for C₁₇H₁₈N₆O₂ [M+H]⁺: 363.1422; found: 363.1425.
-
¹H NMR (400 MHz, DMSO-): δ 9.12 (s, 1H), 8.78 (d, J = 4.8 Hz, 1H), 8.45 (d, J = 7.6 Hz, 1H), 7.89 (s, 1H), 7.40 (dd, J = 7.6, 4.8 Hz, 1H), 4.02 (t, J = 6.8 Hz, 2H), 3.99 (s, 3H), 1.98 (quintet, J = 6.8 Hz, 2H), 1.76 (sextet, J = 6.8 Hz, 2H).
Alternative Synthetic Pathways
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide?
- Methodology : The compound’s synthesis likely involves multi-step reactions, similar to triazolo-pyrimidine derivatives. For example, a fused triazolo-pyrimidine core can be synthesized via condensation of aminotriazole, ethyl 3-oxohexanoate, and an aromatic aldehyde in dimethylformamide (DMF), followed by cooling, methanol addition, and crystallization . Subsequent functionalization of the propyl chain and pyridine ring would require coupling reactions (e.g., amide bond formation using carbodiimide chemistry).
- Key Considerations : Optimize reaction time (10–12 minutes for fusion steps) and solvent choice (DMF for solubility, methanol for precipitation). Monitor purity via HPLC (>95%) and characterize intermediates using H/C NMR and mass spectrometry .
Q. How can the structural integrity of this compound be validated during synthesis?
- Analytical Workflow :
- NMR : Confirm the presence of the triazole-proton (~8.8–9.0 ppm), pyridine protons (7.3–8.9 ppm), and methoxy groups (3.8–4.0 ppm) .
- Mass Spectrometry : Look for the molecular ion peak (e.g., m/z 414–533, depending on substituents) and fragmentation patterns consistent with the triazolo-pyrimidine core .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1650–1700 cm, C=N at ~1600 cm) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?
- Experimental Design :
- Substituent Variation : Modify the methoxy group (pyridine ring) or propyl chain length to assess steric/electronic effects on kinase binding. Compare IC values against control inhibitors (e.g., staurosporine for broad-spectrum kinases) .
- Enzyme Assays : Use fluorescence-based ATP competition assays (e.g., Z’-LYTE™) to quantify inhibition. Include negative controls (DMSO vehicle) and triplicate runs for statistical rigor.
- Data Interpretation : Correlate substituent hydrophobicity (logP calculations) with activity. For example, longer alkyl chains may enhance membrane permeability but reduce solubility .
Q. How should researchers resolve contradictions in reported biological activities of triazolo-pyrimidine analogs?
- Case Study : Discrepancies in antiproliferative activity (e.g., IC values varying by >10-fold across studies) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (48 vs. 72 hours), or serum content in media .
- Compound Stability : Assess degradation in PBS/DMSO over 24 hours using LC-MS. Hydrolysis of the amide bond or oxidation of the triazole ring could reduce efficacy .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include reference compounds in all assays.
Methodological Challenges
Q. What computational tools are suitable for predicting the binding mode of this compound with CB2 receptors?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide with a CB2 receptor homology model (PDB: 5ZTY). Focus on the triazolo-pyrimidine core interacting with hydrophobic pockets (e.g., Phe117, Trp258) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) of the ligand-receptor complex.
- Validation : Compare predicted binding energies with experimental IC values from cAMP inhibition assays .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Process Chemistry Insights :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation). Achieve >80% yield with residence times <5 minutes .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental impact .
- Scale-Up Data : Pilot batches (10–100 g) often show 10–15% yield drops compared to small-scale reactions; adjust stoichiometry (1.2 eq. excess for amines) to compensate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
